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1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

kinase inhibitor structure-activity relationship positional isomerism

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798638-56-8) is a synthetic diarylurea derivative with the molecular formula C20H21N3O3S and a molecular weight of 383.5 g/mol. The compound features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 5-(thiophen-3-yl)pyridin-3-yl moiety.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 1798638-56-8
Cat. No. B2755059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
CAS1798638-56-8
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC
InChIInChI=1S/C20H21N3O3S/c1-25-18-4-3-14(8-19(18)26-2)10-22-20(24)23-11-15-7-17(12-21-9-15)16-5-6-27-13-16/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,24)
InChIKeyFIQXBJGRACJSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798638-56-8): Procurement-Ready Chemical Profile


1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798638-56-8) is a synthetic diarylurea derivative with the molecular formula C20H21N3O3S and a molecular weight of 383.5 g/mol . The compound features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 5-(thiophen-3-yl)pyridin-3-yl moiety. As a member of the 1,3-diarylurea class, it falls within a chemical space extensively explored for kinase inhibition and receptor modulation [1]. A comprehensive search of the primary literature (PubMed, patents, BindingDB, ChEMBL) indicates that no biological activity data—quantitative or qualitative—has been published for this specific compound. Consequently, all differentiation claims below derive from structural analysis, computed physicochemical properties, and class-level inference rather than direct experimental comparison.

1
Structurally unique 5-(thiophen-3-yl)pyridin-3-yl substitution pattern not available in off-the-shelf analogs.
2
Zero published biological activity data; all application fit derives from class-level scaffold inference.
May support initial kinase panel screening or SAR probe exploration.
3
Paired procurement with 2-(thiophen-2-yl) isomer enables direct regioisomer comparison for structure-activity studies.

Why 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea Cannot Be Replaced by Off-the-Shelf Analogs


Within the 1,3-diarylurea chemical space, subtle alterations in aryl substitution pattern, heterocycle position, and linker geometry can produce dramatic shifts in target selectivity, potency, and pharmacokinetic behavior . The target compound combines three structural features that are absent from any single commercially available close analog: (i) a 3,4-dimethoxy substitution on the benzyl ring, (ii) a thiophen-3-yl group at the 5-position of the pyridine ring, and (iii) a methylene spacer between the pyridine and the urea nitrogen. The closest analog, 1-(3,4-dimethoxybenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034577-46-1), differs in both the thiophene attachment point (2-yl vs. 3-yl) and the pyridine substitution position (2- vs. 5-position) . Published SAR on related thienopyridine-urea series demonstrates that such positional isomerism alone can alter enzymatic IC50 values by orders of magnitude (e.g., from 0.4 µM to >10 µM) and shift selectivity profiles across kinase families [1]. Without experimental data for this specific compound, the structural uniqueness itself constitutes the primary rationale against interchangeability.

Target
5-(thiophen-3-yl)pyridin-3-yl diarylurea
Thiophene attachment at 3-position; pyridine substitution at 5-position. No biological data available.
Closest analog
2-(thiophen-2-yl)pyridin-3-yl isomer
Thiophene 2-yl and pyridine 2-position attachment. Class-level SAR shows positional isomerism may shift potency by orders of magnitude.
Risk
Biological activity may not transfer between these regioisomers; direct substitution is unsupported without experimental validation.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea vs. Closest Analogs


Structural Differentiation: 5-(Thiophen-3-yl)pyridin-3-yl Substitution vs. 2-(Thiophen-2-yl)pyridin-3-yl Isomer

The target compound (CAS 1798638-56-8) carries the thiophen-3-yl group at the 5-position of pyridine; the closest commercially cataloged analog (CAS 2034577-46-1) places thiophen-2-yl at the pyridine 2-position . In published thienopyridine-urea VEGFR2 inhibitor series, shifting the arylurea attachment from the meta to the ortho position of the thienopyridine scaffold increased IC50 from 0.4–0.9 µM to >10 µM—a >10-fold potency loss driven solely by regioisomerism [1]. While this class-level SAR cannot be directly extrapolated to the target compound, it establishes the principle that pyridine substitution topology is a critical determinant of biological activity in this chemotype.

Pyridine-thiophene topology
Class-level inference
5-(thiophen-3-yl)pyridin-3-yl vs. 2-(thiophen-2-yl)pyridin-3-yl; class reference meta- vs. ortho-substituted thienopyridine-urea IC50 difference ~10-fold to >25-fold.
Positional isomerism may drive potency shifts; direct extrapolation not supported.
Based on related VEGFR2 inhibitor SAR; target compound not tested.
kinase inhibitor structure-activity relationship positional isomerism

Physicochemical Differentiation: Computed logP, Hydrogen-Bond Donor Count, and Rotatable Bonds vs. Core Scaffold Analogs

Computed physicochemical descriptors for the target compound were compared with the 2-(thiophen-2-yl)pyridin-3-yl isomer (CAS 2034577-46-1) and a simpler diarylurea, 1-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)urea, using ChemAxon-calculated values . The target compound exhibits a lower computed logP (estimated 2.8) compared to the 3-methylphenyl analog (estimated 3.2), owing to the additional heteroatom content of the thiophene-pyridine system. All three compounds share 2 hydrogen-bond donors (urea NH groups), but the target compound has the highest count of hydrogen-bond acceptors (6 vs. 5 and 4, respectively), potentially enhancing aqueous solubility and altering permeability [1].

Computed logP & HBA count
Cross-study comparable
logP ~2.8; HBA count 6 vs. simple diarylurea (logP 3.2; HBA 4).
Higher HBA count may alter solubility/permeability; assumed equivalence unsupported.
Computed values; experimental validation needed.
drug-likeness CNS MPO physicochemical profile

Class-Level Target Engagement Potential: Diarylurea Scaffold Affinity for Kinase ATP-Binding Pockets

The 1,3-diarylurea motif is a privileged pharmacophore for type II kinase inhibition, binding the DFG-out conformation of kinases such as VEGFR2, c-Kit, and B-Raf [1]. Published 1,3-diarylureas have achieved enzymatic IC50 values as low as 14.83 nM against EGFR and 21.57 nM against KDR [2]. The target compound's thiophene-pyridine system provides an extended aromatic surface amenable to occupying the hydrophobic back pocket typical of type II inhibitors—a feature absent in simpler phenyl-urea analogs. However, no direct kinase panel data exist for this compound; all target engagement potential is inferred from scaffold class precedents.

Diarylurea scaffold class
Class-level inference
Class precedent: diarylureas achieve sub-100 nM kinase IC50 (e.g., EGFR 14.83 nM, KDR 21.57 nM). Target compound uncharacterized.
Scaffold is a validated kinase inhibitor chemotype; target selectivity unknown.
No direct data for this compound.
kinase inhibition type II inhibitor diarylurea pharmacophore

Limitation Acknowledgment: Absence of Direct Comparative Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem BioAssay (as of May 2026) identified zero published biological assay results for CAS 1798638-56-8 [1]. No IC50, Ki, EC50, cell viability, ADME, or in vivo data were found in any primary research article, patent, or public database. This compound appears to be a virtual or screening-library entry that has not yet been experimentally characterized in the scientific literature . All differentiation evidence presented above is therefore based on structural uniqueness, computed properties, and class-level SAR inference rather than direct experimental comparison.

Data availability
Data to verify
0 published biological assay results for target or closest analog (as of May 2026).
Complete absence of validation data; suitable only as screening starting point.
Systematic literature and database search, May 2026.
data availability screening compound procurement caveat

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea Based on Available Evidence


Kinase Selectivity Panel Screening: Exploring Novel Chemotype Space

Given the absence of published biological data, this compound is most appropriately deployed as a screening candidate in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler™ or DiscoverX KINOMEscan™). The 5-(thiophen-3-yl)pyridin-3-yl substitution pattern represents an underexplored vector within the diarylurea pharmacophore that may yield a novel selectivity fingerprint distinct from established type II inhibitors such as sorafenib or regorafenib [1]. Procuring this compound alongside its 2-(thiophen-2-yl) isomer (CAS 2034577-46-1) would enable a direct paired comparison of regioisomer effects on kinase binding profiles.

Structure-Activity Relationship (SAR) Probe: Mapping the Effect of Thiophene-Pyridine Substitution Topology

The compound serves as a unique SAR probe to investigate how thiophene-3-yl substitution at the pyridine 5-position influences target binding versus the more common thiophene-2-yl motif. Published SAR on related thienopyridine-urea series demonstrates that meta- vs. ortho-substitution can shift enzymatic IC50 values by more than an order of magnitude [2]. Systematic procurement of the target compound alongside positional isomers enables construction of a substitution topology matrix critical for lead optimization campaigns.

Computational Chemistry: Molecular Docking and Pharmacophore Modeling

The compound's well-defined structure (confirmed SMILES from chemsrc: COc1ccc(CNC(=O)NCc2cncc(-c3ccsc3)c2)cc1OC ) makes it suitable for in silico studies, including molecular docking against kinase crystal structures, pharmacophore model generation, and DFT-based electronic property calculations. These studies can generate testable hypotheses about target engagement before committing to costly in vitro assays.

Chemical Biology Tool: Negative Control with Unique Scaffold Features

If experimental screening reveals that this compound lacks activity against a target panel, its structurally distinctive 5-(thiophen-3-yl)pyridin-3-yl moiety may qualify it as a negative control compound with matched physicochemical properties to active diarylureas, enabling well-controlled experiments where scaffold effects must be deconvoluted from pharmacophore-driven activity.

Application
Selection Property
Validation Focus
Kinase selectivity screening
Novel chemotype screening context
Kinase panel profiling; compare positional isomer
SAR probe mapping
Substitution topology review
Regioisomer effect on target binding
Computational chemistry
Docking and pharmacophore-ready structure
In silico target engagement hypothesis
Negative control compound
Matched physicochemical scaffold
Scaffold deconvolution vs. active diarylurea
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